4-(2-Hydroxyethylamino)-pyridine
Overview
Description
4-(2-Hydroxyethylamino)-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of the hydroxyethylamino group at the fourth position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Scientific Research Applications
4-(2-Hydroxyethylamino)-pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
It shares structural similarities with mitoxantrone , a chemotherapeutic agent that primarily targets DNA . Mitoxantrone intercalates into DNA through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with RNA and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Mode of Action
Based on its structural similarity to mitoxantrone , it can be inferred that it might also act as a type II topoisomerase inhibitor. This means it could disrupt DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases .
Biochemical Pathways
Compounds similar to it, such as 4-hydroxy-2-pyrones, are known to be involved in various biochemical pathways . For instance, they are involved in the shikimate pathway for the production of chorismate, a precursor for the biosynthesis of aromatic amino acids .
Pharmacokinetics
Therapeutic peptides, which share some structural similarities, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
Based on its structural similarity to mitoxantrone , it can be inferred that it might also cause DNA damage, leading to cell death .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethylamino)-pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with 2-aminoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hydroxyethylamino group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethylamino)-pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethylamino)-quinoline: Similar structure with a quinoline ring instead of a pyridine ring.
4-(2-Hydroxyethylamino)-benzene: Similar structure with a benzene ring instead of a pyridine ring.
4-(2-Hydroxyethylamino)-pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-(2-Hydroxyethylamino)-pyridine is unique due to its specific combination of the pyridine ring and the hydroxyethylamino group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(pyridin-4-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLNQCOIOCSBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590466 | |
Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192130-06-6 | |
Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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